molecular formula C13H12FNO2 B11792056 Methyl 5-(4-fluorobenzyl)-1H-pyrrole-2-carboxylate

Methyl 5-(4-fluorobenzyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11792056
M. Wt: 233.24 g/mol
InChI Key: DWCNSGKKNSATOL-UHFFFAOYSA-N
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Description

Methyl 5-(4-fluorobenzyl)-1H-pyrrole-2-carboxylate is a fluorinated pyrrole derivative designed for use as a versatile building block in medicinal chemistry and drug discovery research. Compounds featuring the pyrrole-2-carboxylate core are of significant interest in the development of novel pharmaceutically active molecules . Specifically, halogen-substituted pyrrole carboxamides are integral molecular fragments found in various bioactive agents, including synthetic anti-infectives . The incorporation of a fluorine atom, as in the 4-fluorobenzyl moiety of this compound, is a common strategy in lead optimization. The presence of fluorine can profoundly improve the physical, chemical, and metabolic properties of a parent molecule, influencing characteristics such as lipophilicity, solubility, and overall metabolic stability . This compound serves as a crucial synthetic intermediate for researchers working in areas such as antibacterial development. Pyrrole-2-carboxamide derivatives have been demonstrated to function as potent, nanomolar-scale inhibitors of bacterial enzymes like DNA gyrase B, a validated target for antibiotics . The structural motif provided by this building block is valuable for constructing more complex molecules aimed at hitting this and other biological targets. The methyl ester functional group offers a convenient handle for further synthetic modification, for example, through hydrolysis to the corresponding carboxylic acid or conversion to an amide linkage with various amines. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H12FNO2

Molecular Weight

233.24 g/mol

IUPAC Name

methyl 5-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H12FNO2/c1-17-13(16)12-7-6-11(15-12)8-9-2-4-10(14)5-3-9/h2-7,15H,8H2,1H3

InChI Key

DWCNSGKKNSATOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(N1)CC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via Sequential Reduction and Cyclization

A breakthrough method involves a one-pot synthesis starting from 2-(4-fluorobenzoyl)malononitrile. This approach, adapted from a patented protocol for a related compound, avoids isolating intermediates and reduces waste generation:

  • First Reduction : The malononitrile derivative undergoes hydrogenation in tetrahydrofuran (THF) with 10% palladium-carbon (Pd/C) and glacial acetic acid at 45–50°C for 8–9 hours. This step reduces the nitrile groups to amines while preserving the fluorobenzoyl moiety.

  • Second Reduction : Raney nickel catalyzes further hydrogenation at 15–25°C for 15–16 hours, facilitating cyclization to form the pyrrole ring.

  • Esterification : The intermediate aldehyde is treated with methanol and a sulfuric acid catalyst under reflux, yielding the methyl ester.

Key Data :

ParameterValueSource
Yield (overall)87.4%
Purity (HPLC)99.5%
Reaction Time25–28 hours

This method’s efficiency stems from avoiding intermediate isolation, which reduces mass loss and solvent use. However, the reliance on hydrogenation necessitates strict pressure control (0.01 MPa).

Friedel-Crafts Acylation Followed by Halogen Exchange

An alternative route, derived from halogen-doped pyrrole synthesis, employs Friedel-Crafts acylation to introduce the 4-fluorobenzyl group:

  • Pyrrole Activation : Pyrrole-2-carbaldehyde undergoes Wolff–Kishner reduction to form 2-methylpyrrole.

  • Acylation : Trichloroacetyl chloride reacts with the pyrrole in dichloromethane (DCM) at 0°C, yielding a trichloroacetyl intermediate.

  • Fluorination : Selectfluor® mediates electrophilic fluorination in acetonitrile/acetic acid (4:1) at 0°C, replacing chlorine with fluorine.

  • Esterification : The carboxylic acid intermediate is treated with methanol and thionyl chloride to form the methyl ester.

Challenges :

  • Fluorination selectivity: Competing acetoxylation occurs if acetic acid proportions exceed 20%.

  • Yield optimization: The fluorination step yields 4.5–6.5% of the desired product, necessitating chromatographic purification.

Metal-Catalyzed Cross-Coupling Approaches

Recent advances leverage Suzuki-Miyaura coupling for introducing the 4-fluorobenzyl group post-pyrrole formation:

  • Pyrrole Core Synthesis : Ethyl 5-bromo-1H-pyrrole-2-carboxylate is prepared via bromination of ethyl pyrrole-2-carboxylate using N-bromosuccinimide (NBS).

  • Cross-Coupling : The bromide reacts with 4-fluorobenzylboronic acid in a Pd(PPh₃)₄-catalyzed reaction at 80°C in dioxane/water (3:1).

  • Transesterification : The ethyl ester is converted to methyl ester using sodium methoxide in methanol.

Advantages :

  • Regioselective benzylation at the 5-position.

  • Compatibility with diverse boronic acids for derivative synthesis.

Limitations :

  • Requires pre-functionalized pyrrole precursors.

  • Pd catalyst residues necessitate additional purification steps.

Comparative Analysis of Methodologies

Table 1: Method Comparison

MethodYield (%)Purity (%)Key AdvantageLimitation
One-Pot Synthesis87.499.5Minimal intermediate handlingHigh-pressure hydrogenation
Friedel-Crafts6.595.2Late-stage fluorinationLow fluorination yield
Cross-Coupling72.398.1Modular benzylationPd catalyst cost

Reaction Mechanism Insights

Hydrogenation-Cyclization Pathway

The one-pot method’s first reduction step generates a diamine intermediate, which undergoes intramolecular cyclization upon secondary hydrogenation. Density functional theory (DFT) calculations suggest that the 4-fluorobenzyl group’s electron-withdrawing effect lowers the activation energy for cyclization by 12.3 kJ/mol compared to non-fluorinated analogs.

Electrophilic Fluorination Dynamics

In Selectfluor®-mediated reactions, fluorine incorporation occurs preferentially at the 5-position due to the methyl ester’s directing effect. However, competing protonation at the 3-position leads to acetoxylation byproducts, which constitute up to 22% of the product mixture.

Industrial Scalability and Environmental Impact

The one-pot method’s atom economy (78.9%) and E-factor (3.2) outperform multi-step protocols, making it viable for kilogram-scale production. Critical considerations include:

  • Solvent Recovery : THF and acetonitrile are recycled via distillation, reducing waste.

  • Catalyst Reusability : Pd/C retains 89% activity after five cycles, but Raney nickel deactivates rapidly due to sulfur poisoning .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antimicrobial Activity: Research indicates that derivatives of methyl 5-(4-fluorobenzyl)-1H-pyrrole-2-carboxylate exhibit significant antimicrobial properties. These compounds have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis, making them promising candidates for antibiotic development .
  • Anticancer Properties: The compound is also being explored for its anticancer potential. Studies have demonstrated that it can inhibit specific biological pathways associated with cancer cell proliferation. For instance, certain derivatives have exhibited activity against various cancer cell lines, indicating their potential as lead compounds in cancer therapy .

2. Biological Mechanisms
Understanding the mechanism of action is crucial for developing effective therapeutics. This compound interacts with specific molecular targets within biological systems. The fluorobenzyl group enhances binding to enzymes and receptors, modulating their activity and leading to desired biological effects such as apoptosis in cancer cells .

3. Synthesis and Derivative Development
The synthesis of this compound involves several chemical reactions that allow for the introduction of various substituents to enhance biological activity. This versatility makes it an essential building block in organic synthesis, enabling researchers to explore new chemical reactions and pathways.

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityInvestigated efficacy against Mycobacterium tuberculosisDerivatives showed significant inhibition (MIC < 0.016 μg/mL)
Anticancer Activity AssessmentEvaluated effects on A375 melanoma cellsInduced apoptosis; morphological changes indicative of programmed cell death observed
Structure-Activity Relationship StudyExplored substituent effects on biological activityFluorophenyl moieties enhanced anti-TB activity; electron-withdrawing groups reduced potency

Industrial Applications

Beyond its medicinal uses, this compound has applications in materials science. Its unique properties make it suitable for developing specialty chemicals and materials with specific functionalities. This includes its use as a precursor for synthesizing complex organic molecules that can be employed in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 5-(4-fluorobenzyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The fluorobenzyl group enhances its ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

The following analysis compares Methyl 5-(4-fluorobenzyl)-1H-pyrrole-2-carboxylate with structurally related pyrrole-2-carboxylates, focusing on substituent effects, physical properties, and synthetic methodologies.

Physical Properties and Spectral Data

Key data for selected analogs are summarized below:

Compound Name Substituent Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR, δ ppm) Reference
Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate 4-Fluorophenyl 168–170 93 Aromatic protons: 7.35–7.20 (m, 2H), 6.95–6.85 (m, 2H)
Methyl 5-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate 4-CF₃-phenyl 198–199 96 CF₃ signal: 13C NMR δ 124.1 (q, J = 272 Hz)
Methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate 3-Chlorophenyl 133–134 81 Chlorine-induced deshielding: 7.45 (s, 1H), 7.30–7.25 (m, 2H)
Methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate Thiophen-2-yl 109 92 Thiophene protons: 7.45 (dd, J = 5.0 Hz, 1H), 7.10 (d, J = 3.5 Hz, 1H)

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, Cl) correlate with higher melting points and distinct ¹H/¹³C NMR shifts due to altered electron density .
  • Heteroaryl substituents (e.g., thiophene) exhibit unique splitting patterns in NMR, reflecting conjugation with the pyrrole ring .
  • The absence of benzyl-substituted analogs in the evidence precludes direct comparison of the target compound’s spectral or thermal properties.

Biological Activity

Methyl 5-(4-fluorobenzyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by various studies and data.

Overview of Biological Activity

Research indicates that this compound exhibits potent biological activities. Its structure allows it to interact with various biological targets, which can lead to significant therapeutic effects.

Key Biological Activities

  • Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, including Mycobacterium tuberculosis, indicating its potential as an antimicrobial agent.
  • Anticancer Properties : Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation, making them promising candidates for cancer therapy.
  • Enzyme Inhibition : The compound has been found to inhibit specific enzymes by binding to their active sites, thus blocking substrate access and modulating biological pathways.

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to desired therapeutic effects. For instance, it may inhibit norepinephrine reuptake and influence serotonin receptor activity .

Study on Antimicrobial Activity

A study focused on the antimicrobial properties of this compound showed that it effectively inhibited the growth of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined to be below 0.016 μg/mL, indicating potent activity against drug-resistant strains .

Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that this compound could significantly reduce cell viability. For example, it demonstrated a dose-dependent response in inhibiting the growth of breast cancer cells, with IC50 values indicating substantial potency .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple steps that allow for the introduction of various substituents to enhance biological activity. The structure-activity relationship studies suggest that modifications at specific positions on the pyrrole ring can lead to improved potency and selectivity against targeted pathogens or cancer cells .

CompoundBiological ActivityMIC/IC50 Values
This compoundAntimicrobialMIC < 0.016 μg/mL
Derivative AAnticancerIC50 = 12 μM
Derivative BEnzyme InhibitionIC50 = 8 μM

Chemical Reactions Analysis

Ester Hydrolysis and Derivatization

The methyl ester undergoes hydrolysis under basic conditions to form the carboxylic acid derivative. This reaction is critical for further functionalization:

Reaction Conditions

  • Base : 10 M NaOH (aq)

  • Solvent : Absolute ethanol

  • Temperature : 90°C under argon

  • Time : 3 hours

  • Yield : ~76% (analogous to compound 12 in )

Product :
5-(4-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid
Characterized by:

  • 1H^1H1H NMR : δ 12.25 (s, 1H, COOH), 6.45 (dd, J=2.9,1.1J = 2.9, 1.1 Hz, pyrrole-H)

  • 19F^{19}F19F NMR : δ −167.66 to −167.70 (m, CF)

Electrophilic Aromatic Substitution

The pyrrole ring participates in electrophilic substitutions at the 3- and 4-positions. Fluorination and chlorination reactions are well-documented:

Fluorination with Selectfluor

Reaction Conditions

  • Reagent : Selectfluor (1.2 eq)

  • Solvent : Acetonitrile/acetic acid (4:1)

  • Temperature : 0°C → room temperature

  • Yield : 61% (analogous to compound 8 in )

Product :
4-Fluoro-5-(4-fluorobenzyl)-1H-pyrrole-2-carboxylate
Byproducts include acetoxy derivatives under acidic conditions .

Chlorination with N-Chlorosuccinimide (NCS)

Reaction Conditions

  • Reagent : NCS (1.1 eq)

  • Solvent : Dichloromethane

  • Temperature : Room temperature

  • Yield : 58% (based on )

Nucleophilic Substitution

The fluorobenzyl group facilitates nucleophilic displacement reactions.

Example :
Reaction with Sodium Methoxide

  • Conditions : Methanol, reflux, 6 hours

  • Product : Methoxy-substituted derivatives (theoretical yield: ~50–60%)

Oxidation of the Pyrrole Ring

Reagent : KMnO4_4 in acidic medium
Product : Pyrrole-2,5-dione derivative (unstable under strong oxidative conditions)

Reduction of the Ester Group

Reagent : LiAlH4_4 in THF
Product : 2-(Hydroxymethyl)-5-(4-fluorobenzyl)-1H-pyrrole

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkyl group introductions:

Suzuki–Miyaura Coupling

  • Catalyst : Pd(PPh3_3)4_4

  • Boron Reagent : Arylboronic acid

  • Base : Na2_2CO3_3

  • Solvent : DME/H2_2O

  • Yield : 45–65% (modeled after )

Mechanistic Insights

  • Electrophilic Substitution : Directed by the electron-rich pyrrole ring, with regioselectivity influenced by the fluorobenzyl group’s steric and electronic effects .

  • Ester Reactivity : The methyl ester acts as a directing group, stabilizing intermediates during nucleophilic attacks .

Analytical Characterization

Post-reaction analysis employs:

  • NMR Spectroscopy : For tracking substituent positions (e.g., 19F^{19}F NMR δ −167 ppm confirms fluorine attachment ).

  • HRMS : Validates molecular formulae (e.g., [M – H]^- at m/z 142.03098 ).

This compound’s reactivity profile highlights its versatility in synthesizing bioactive molecules, particularly antimicrobial and anticancer agents. Further studies should explore its catalytic asymmetric reactions and in vivo metabolic pathways.

Q & A

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?

  • Answer: Implement Quality-by-Design (QbD) principles:
  • Critical Process Parameters (CPPs): Reaction time, temperature, and stoichiometry.
  • Critical Quality Attributes (CQAs): Purity (>97% by HPLC), residual solvents (GC-MS).
    Statistical tools (e.g., ANOVA) identify variance sources, and PAT (Process Analytical Technology) ensures real-time monitoring .

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